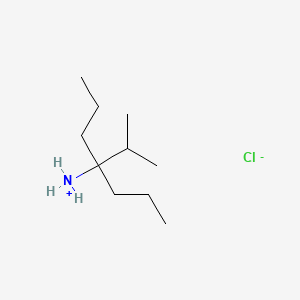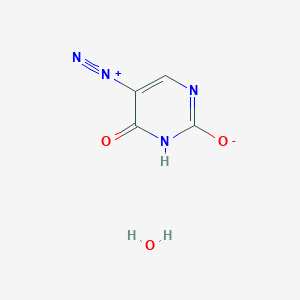
5-Diazouracil monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Diazouracil monohydrate is a derivative of uracil, a pyrimidine nucleobase. It is known for its significant biological activity, particularly in the field of cancer research. The compound has a molecular formula of C4H2N4O2 and a molecular weight of 138.08 g/mol . It is sensitive to light, temperature, and air, and is best stored in evacuated, refrigerated ampules .
Métodos De Preparación
5-Diazouracil monohydrate can be synthesized through the diazotization of 5-aminouracil . The reaction involves the conversion of 5-aminouracil to 5-diazouracil using nitrous acid under acidic conditions . The compound can also be prepared by reacting 5-bromouridine with ammonia or by reducing 5-nitrouridine . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
5-Diazouracil monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 5-diazouracil to its corresponding amine or other reduced forms.
Azo Coupling: 5-Diazouracil can undergo azo coupling reactions with active aromatic compounds and CH-acids, forming azo compounds.
Common reagents used in these reactions include nitrous acid for diazotization, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include various substituted uracil derivatives and azo compounds .
Aplicaciones Científicas De Investigación
5-Diazouracil monohydrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-diazouracil monohydrate involves its interaction with cellular enzymes and nucleic acids. The compound inhibits the catabolism of pyrimidines, particularly uracil and 5-fluorouracil, by interfering with the enzymatic pathways involved in their breakdown . This inhibition leads to an accumulation of these pyrimidines in the cells, disrupting DNA and RNA synthesis and ultimately inhibiting cell proliferation . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial DNA replication and repair mechanisms .
Comparación Con Compuestos Similares
5-Diazouracil monohydrate can be compared with other uracil derivatives, such as 5-aminouracil and 5-bromouracil . While all these compounds share a common uracil backbone, this compound is unique due to its diazo group, which imparts distinct chemical reactivity and biological activity . Similar compounds include:
5-Aminouracil: Known for its use as a cell cycle inhibitor and its role in DNA oligonucleotide chemistry.
5-Bromouracil: Used in nucleic acid biosynthesis and as a mutagen in genetic studies.
6-Hydroxy-5-diazo-6H-uracil: Participates in azo coupling reactions and has unique reactivity due to its hydroxy and diazo groups.
Propiedades
Número CAS |
7678-00-4 |
|---|---|
Fórmula molecular |
C4H4N4O3 |
Peso molecular |
156.10 g/mol |
Nombre IUPAC |
5-diazonio-6-oxo-1H-pyrimidin-2-olate;hydrate |
InChI |
InChI=1S/C4H2N4O2.H2O/c5-8-2-1-6-4(10)7-3(2)9;/h1H,(H-,6,7,9,10);1H2 |
Clave InChI |
JNEOXNPOFNWQGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=N1)[O-])[N+]#N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


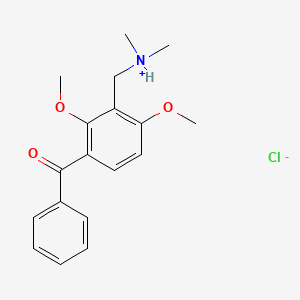
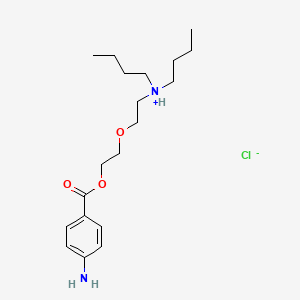
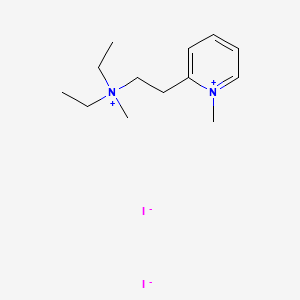
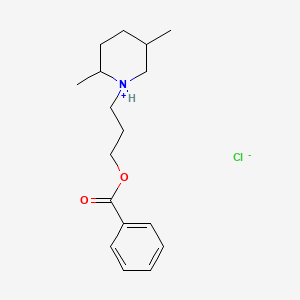
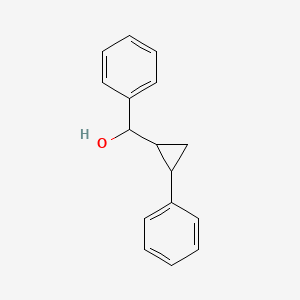
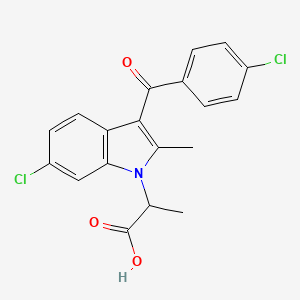
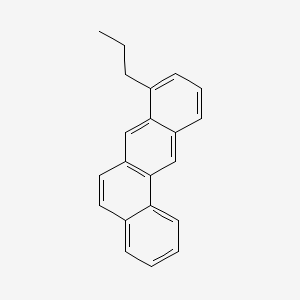

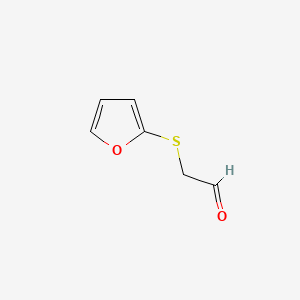
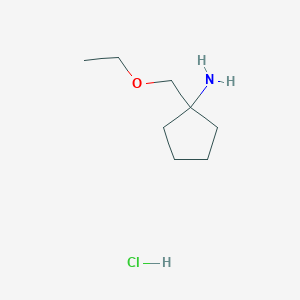
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
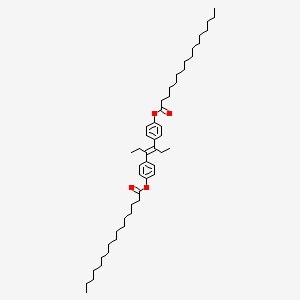
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
